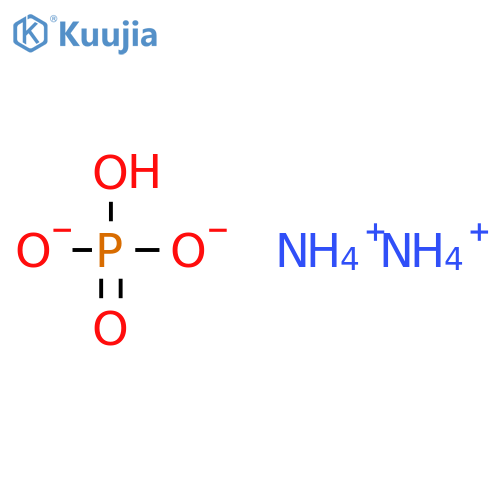Cas no 7783-28-0 (Diammonium phosphate)
リン酸二アンモニウム(Diammonium phosphate、DAP)は、化学式(NH₄)₂HPO₄で表される無機化合物です。主に農業用肥料として広く利用されており、高濃度の窒素(18%)とリン(46%)を含むため、植物の成長促進に効果的です。水溶性が高く、土壌への吸収が迅速な点が特徴で、pH調整剤としても機能します。工業用途では、消火剤や酵母培養の栄養源としても応用されます。化学的に安定しており、取り扱いが容易であることから、農業および産業分野で信頼性の高い資材として評価されています。

Diammonium phosphate structure
商品名:Diammonium phosphate
Diammonium phosphate 化学的及び物理的性質
名前と識別子
-
- Ammonium phosphate
- AMMONIUM HYDROGENPHOSPHATE
- AMMONIUM HYDROGEN PHOSPHATE DIBASIC
- AMMONIUM MONOHYDROGEN PHOSPHATE
- AMMONIUM PHOSPHATE DIBASIC
- DAP
- DI-AMMONIUM HYDROGEN ORTHOPHOSPHATE
- DIAMMONIUM HYDROGEN PHOSPHATE
- DI-AMMONIUM HYDROGENPHOSPHATE (SEC)
- DIAMMONIUM PHOSPHATE
- FYREX
- PHOSPHORUS ICP STANDARD
- SEC-AMMONIUM HYDROGEN PHOSPHATE
- SEC AMMONIUM PHOSPHATE
- ammoniummonohydrogenorthophosphate
- diammonium
- diammoniumacidphosphate
- diammoniummonohydrogenphosphate
- diammoniumorthophosphate
- Ammonium hydrogen orthophosphate
- Ammoniumphosphate-dibasic
- DIAMMONIUM PHOSPHATE (DAP)
- diazanium,hydrogen phosphate
- Phosphoric Acid Diam
- Phosphoric Acid Diammonium Salt
- ACS
- AMMoniuM Phosphate Dibasic (AS)
- AMMONIUM PHOSPHATE TS
- Diammonium hydrogenorthophosphate
- Ammonium hydrogen phosphate
- Diammonium hydrogenphosphate
- Phosphoric acid, diammonium salt
- Pelor
- Akoustan A
- Diammonium orthophosphate
- Diammonium acid phosphate
- Dibasic ammonium phosphate
- K2 (phosphate)
- Diammonium hydrogen orthophosphate
- Ammonium phosphate, dibasic
- Secondary ammonium phosphate
- Hydrogen diammonium phosphate
- Coaltrol LPA 445
- Ammonium orthophosphate dibasic
- Caswell No. 286C
- Diammonium monoh
- Diammonium Hydrogenphosphate Water Solution
- Ammonium phosphate dibasic,99%
- Diammonium phosphate
-
- MDL: MFCD00010891
- インチ: 1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4)
- InChIKey: MNNHAPBLZZVQHP-UHFFFAOYSA-N
- ほほえんだ: P(=O)([O-])([O-])O[H].[N+]([H])([H])([H])[H].[N+]([H])([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 132.03000
- どういたいしつりょう: 132.029993
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 46.5
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 85.4
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色結晶または粉末。無臭。塩辛くて冷たい味がします。
- 密度みつど: 1.619
- ゆうかいてん: 155 °C (dec.) (lit.)
- ふってん: 158 °C at 760 mmHg
- 屈折率: 1.53
- PH値: 7.6-8.2 (100g/l, H2O, 20℃)
- ようかいど: H2O: 1 M at 20 °C, clear, colorless
- すいようせい: 58 g/ 100mL (10 ºC)
- あんていせい: Stable. Incompatible with strong acids, strong bases, strong oxidizing agents.
- PSA: 94.05000
- LogP: -0.28080
- マーカー: 14,542
- ようかいせい: 水に溶解し、1 g/1.7 mlを熱湯に溶解し、1 g/0.5 mlを冷水に溶解し、エタノールとアセトンに溶解しない。
Diammonium phosphate セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:3
- RTECS番号:TB9385000
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:冷蔵保存
- TSCA:Yes
- セキュリティ用語:S26;S36
Diammonium phosphate 税関データ
- 税関データ:
中国税関コード:
2919900090概要:
HS:2919990090他のリン酸塩及びその塩類(ラクトリン酸塩を含む)(そのハロゲン化、スルホン化、硝化及び亜硝化誘導体を含む)付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2919900090他のリン酸エステル及びその塩、例えばラクトリン酸塩、そのハロゲン化、スルホン化、硝化または亜硝化誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
Diammonium phosphate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB115251-10 kg |
Ammonium hydrogen phosphate, 98%; . |
7783-28-0 | 98% | 10kg |
€487.00 | 2023-04-11 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | AM03120500-500g |
Diammonium phosphate |
7783-28-0 | reagent | 500g |
¥- | 2023-01-06 | |
| TRC | P359205-25000mg |
Phosphoric Acid Diammonium Salt |
7783-28-0 | 25g |
$161.00 | 2023-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A5764-2.5KG |
7783-28-0 | 2.5KG |
¥1342.41 | 2023-01-13 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 379980-25G |
Diammonium phosphate |
7783-28-0 | 25g |
¥1794.86 | 2023-12-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 379980-100G |
Diammonium phosphate |
7783-28-0 | 100g |
¥3073.13 | 2023-12-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801047-2.5kg |
Ammonium phosphate dibasic |
7783-28-0 | 99% | 2.5kg |
¥258.00 | 2022-09-29 | |
| BAI LING WEI Technology Co., Ltd. | NG-I14-1G-1G |
Ammonium phosphate-dibasic 1G |
7783-28-0 | 1G |
¥ 280 | 2022-04-26 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A112553-2.5kg |
Diammonium phosphate |
7783-28-0 | AR,98.5% | 2.5kg |
¥242.90 | 2023-09-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801050-100g |
Ammonium phosphate dibasic |
7783-28-0 | 99.9% metals basis | 100g |
¥256.00 | 2022-09-03 |
Diammonium phosphate サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:7783-28-0)Ammonium phosphate dibasic
注文番号:sfd1770
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:32
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:7783-28-0)di-Ammonium hydrogen phosphate;ACS
注文番号:LE10003
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:02
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:7783-28-0)Ammonium phosphate
注文番号:LE6122
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:48
価格 ($):discuss personally
Diammonium phosphate 関連文献
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
7783-28-0 (Diammonium phosphate) 関連製品
- 10361-65-6(Phosphoric acid, triammonium salt)
- 14335-33-2(Phosphoric Acid-d3 (~85% w/w in D2O))
- 68333-79-9(Ammonium Polyphosphate)
- 14265-44-2(BETZ 0264)
- 7722-76-1(Ammonium dihydrogen phosphate)
- 10101-89-0(Trisodium phosphate dodecahydrate)
- 63-45-6(Primaquine diphosphate)
- 25447-33-0(Triammonium phosphate trihydrate)
- 10124-31-9(TRI-AMMONIUMORTHOPHOSPHATE)
- 12704-02-8(AMMONIUM PHOSPHOTUNGSTATE TRIHYDRATE)
推奨される供給者
Amadis Chemical Company Limited
(CAS:7783-28-0)Diammonium phosphate

清らかである:99%/99%/99%/99%/99%/99%/99%/99%/99%/99%/99%
はかる:1000g/6*1000g/25000g/2500g/1kg/2.5kg/5kg/25g/10kg/25kg/50000g
価格 ($):219.0/729.0/2221.0/491.0/188.0/394.0/698.0/166.0/212.0/400.0/2711.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:7783-28-0)磷酸二铵

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ








